molecular formula C145H242N44O48S2 B10847799 CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Cat. No.: B10847799
M. Wt: 3433.9 g/mol
InChI Key: AZCMZZXDDMAXIT-SLFAFRAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide is a polypeptide hormone known as calcitonin (salmon). This compound is a 32-amino acid peptide hormone secreted by the ultimobranchial gland of salmon. It belongs to the calcitonin-like protein family and is used to treat various bone-related conditions, such as Paget’s disease, postmenopausal osteoporosis, and hypercalcemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of This compound typically follows the same SPPS method but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves its interaction with calcitonin receptors on osteoclasts. This interaction inhibits osteoclast activity, reducing bone resorption and lowering blood calcium levels. The peptide also increases renal excretion of phosphate, calcium, sodium, magnesium, and potassium by decreasing tubular reabsorption .

Comparison with Similar Compounds

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: is compared with other calcitonin-like peptides, such as human calcitonin and eel calcitonin. While all these peptides share similar functions, This compound (salmon calcitonin) is more potent and has a longer duration of action compared to its human counterpart . Similar compounds include:

Properties

Molecular Formula

C145H242N44O48S2

Molecular Weight

3433.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid

InChI

InChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1

InChI Key

AZCMZZXDDMAXIT-SLFAFRAOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=N[C@@H](CC(=N)O)C(=N[C@@H]([C@@H](C)O)C(=NCC(=N[C@@H](CO)C(=NCC(=N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCNC(=N)N)N=C([C@H]2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N=C([C@H]([C@@H](C)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CC4=CN=CN4)N=C([C@H](CC(C)C)N=C([C@H](CCC(=O)O)N=C([C@H](CCC(=N)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.